molecular formula C13H22N4O2 B2583236 Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate CAS No. 2241129-99-5

Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2583236
CAS No.: 2241129-99-5
M. Wt: 266.345
InChI Key: SHCQHAJDHQUVOR-NXEZZACHSA-N
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Description

Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate is a chiral carbamate-protected pyrrolidine derivative featuring a 1-methylimidazole substituent. Its stereochemical configuration ((3S,4R)) and heterocyclic moiety make it a valuable intermediate in medicinal chemistry, particularly for targeting enzymes or receptors requiring specific spatial and electronic interactions. Though exact pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in kinase inhibition or central nervous system (CNS) drug development due to imidazole’s prevalence in bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-14-7-9(10)11-15-5-6-17(11)4/h5-6,9-10,14H,7-8H2,1-4H3,(H,16,18)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCQHAJDHQUVOR-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=NC=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 1,4-diamine.

    Imidazole Group Introduction: The imidazole group can be introduced via a condensation reaction with an aldehyde or ketone.

    Tert-butyl Carbamate Attachment: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrrolidine rings using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, sulfonates, in the presence of a base such as potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution can result in various alkylated derivatives.

Scientific Research Applications

Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The pyrrolidine ring may interact with receptors or other proteins, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name & Evidence Source Substituent Group Molecular Weight (g/mol) Key Properties/Applications Synthesis Notes
Target Compound 1-Methylimidazol-2-yl ~265–270* Potential kinase/CNS targets; Boc stability Likely Boc protection via di-tert-butyl dicarbonate
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate Pyrimidin-2-yl 264.32 Versatile building block; pyrimidine’s H-bonding capacity Synthesized using Boc protection; pyrimidine coupling
tert-Butyl N-[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate 2-Methoxyphenyl N/A Aromatic π-interactions; lower solubility Commercial availability; methoxy enhances lipophilicity
Tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate Quinazolin-4-yl N/A Kinase inhibition (bulky bicyclic group) Specialized heterocycle synthesis
1-((3S,4R)-4-(3-Fluorophenyl)... (TRKA inhibitor) 3-Fluorophenyl N/A TRKA kinase inhibition; halogen bonding Fluorine’s electronegativity enhances binding

*Estimated based on structural components.

Key Observations:

Substituent Impact: The target’s 1-methylimidazole offers a compact, polar heterocycle, contrasting with pyrimidine (six-membered, two nitrogens) in , which may enhance hydrogen bonding. Quinazoline () and 3-fluorophenyl () substituents highlight the role of bulk and electronegativity in target selectivity, particularly for kinase inhibitors.

Synthetic Routes :

  • All compounds employ Boc protection (e.g., di-tert-butyl dicarbonate ), ensuring amine stability. Coupling methods vary: imidazole/pyrimidine groups may require metal-catalyzed cross-coupling, while aryl groups (e.g., 2-methoxyphenyl) might involve Friedel-Crafts or Suzuki reactions.

Pharmacological Potential: The target’s imidazole aligns with CNS drug motifs (e.g., histamine receptors), whereas TRKA inhibitors () leverage fluorophenyl groups for halogen bonding. Quinazoline derivatives () are established in kinase inhibition (e.g., EGFR), suggesting the target could be optimized for similar pathways.

Physicochemical Properties :

  • The Boc group universally enhances stability but increases lipophilicity. Polar substituents (e.g., imidazole) may improve aqueous solubility compared to aryl groups ().

Research Findings and Implications

  • Structural Flexibility : The pyrrolidine-carbamate scaffold accommodates diverse substituents, enabling tailored interactions for specific targets. For example, replacing imidazole with pyrimidine () shifts electronic properties, impacting binding affinity.
  • Kinase Inhibition : The TRKA inhibitor () demonstrates fluorine’s role in enhancing potency, a strategy applicable to the target compound by introducing halogens to the imidazole ring.
  • Synthetic Challenges : Bulky groups (e.g., quinazoline in ) may complicate coupling reactions, necessitating optimized catalysts or protecting-group strategies.

Biological Activity

Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate, often referred to as M4 , is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of M4, supported by relevant data tables and research findings.

Chemical Structure and Properties

M4 has a complex structure that includes a pyrrolidine ring and an imidazole moiety. Its chemical formula is C13_{13}H19_{19}N3_{3}O2_{2}, and it features a tert-butyl carbamate functional group. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its biological activity.

Research indicates that M4 exhibits multiple mechanisms contributing to its neuroprotective effects:

  • Inhibition of β-secretase : M4 has been shown to inhibit β-secretase activity, which is critical in the formation of amyloid-beta plaques associated with AD. The IC50_{50} for β-secretase inhibition is reported to be 15.4 nM, indicating potent activity .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM, which can enhance cholinergic neurotransmission and potentially ameliorate cognitive deficits in AD .
  • Amyloid Aggregation Prevention : M4 significantly inhibits amyloid-beta aggregation, achieving up to 85% inhibition at a concentration of 100 μM . This property is vital for preventing the neurotoxic effects of amyloid plaques.

In Vitro Studies

In vitro studies have demonstrated that M4 protects astrocytes from apoptosis induced by amyloid-beta (Aβ) exposure. Specifically, when astrocytes were treated with Aβ 1-42, cell viability dropped significantly; however, co-treatment with M4 improved cell viability from 43.78% to 62.98% . This suggests that M4 may mitigate the cytotoxic effects of Aβ through its antioxidant properties and anti-inflammatory mechanisms.

In Vivo Studies

In vivo studies utilizing scopolamine-induced models of memory impairment in rats have shown that while M4 reduces Aβ levels, it does not achieve statistically significant improvements compared to established treatments like galantamine . This indicates that while M4 has promising properties, further optimization may be necessary for effective clinical application.

Data Summary

The following table summarizes key findings related to the biological activity of M4:

Activity Measurement Value
β-secretase InhibitionIC50_{50}15.4 nM
Acetylcholinesterase InhibitionKi0.17 μM
Amyloid Aggregation Inhibition% Inhibition85% at 100 μM
Astrocyte Cell Viability% ViabilityImproved from 43.78% to 62.98% with M4

Case Studies and Research Findings

  • Protective Effects in Neurodegeneration : A study highlighted that M4 could reduce TNF-α levels and free radicals in astrocytes exposed to Aβ, showcasing its potential as a neuroprotective agent against inflammation-related damage in neurodegenerative diseases .
  • Comparative Efficacy : Although M4 shows promise in vitro, its efficacy in vivo was less pronounced compared to traditional treatments like galantamine. This discrepancy emphasizes the need for further research into the pharmacokinetics and bioavailability of M4 within the central nervous system .

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